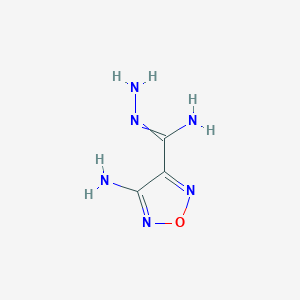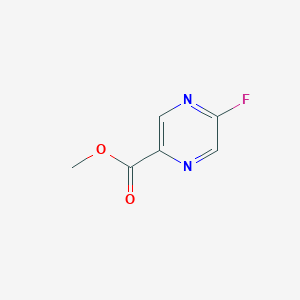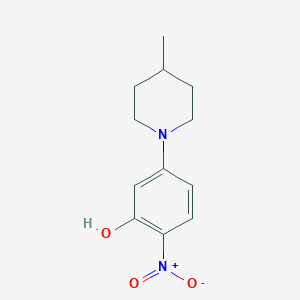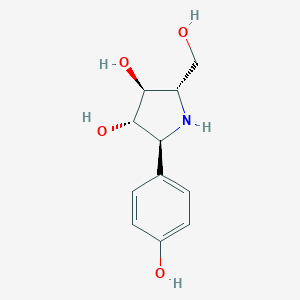![molecular formula C8H12O3 B071555 Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate CAS No. 171511-99-2](/img/structure/B71555.png)
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an ester that is commonly used in the synthesis of various pharmaceuticals and agrochemicals.2]pentane-2-carboxylate.
Wirkmechanismus
The mechanism of action of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes in the body. Studies have shown that Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate can inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate are not well documented. However, studies have shown that this compound can cause a decrease in the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the body. This increase in acetylcholine levels can lead to various physiological effects such as muscle spasms, convulsions, and respiratory failure.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ease of synthesis. The synthesis of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is relatively simple and can be performed using standard laboratory equipment. Another advantage of this compound is its stability, which allows it to be stored for long periods without degradation. However, one of the main limitations of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is its toxicity. This compound is highly toxic and can cause serious health effects if not handled properly.
Zukünftige Richtungen
There are several future directions for the research of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate. One of the main areas of research is the development of new drugs and agrochemicals using this compound as a key intermediate. Another area of research is the study of the mechanism of action of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate, which can help in the development of new drugs that target specific enzymes in the body. Additionally, research can be conducted to explore the potential uses of this compound in materials science, such as in the development of new polymers and coatings.
Conclusion:
In conclusion, Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is a chemical compound that has several potential applications in various fields. This compound is commonly used as a key intermediate in the synthesis of various drugs and agrochemicals. The mechanism of action and physiological effects of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate are not well documented, but it is believed that this compound can inhibit certain enzymes in the body. Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for research in this area.
Synthesemethoden
The synthesis of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is a multi-step process that involves the reaction of various chemicals. The most commonly used method for synthesizing this compound is the reaction of 2-methylcyclohexanone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction produces Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate as a white solid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound has been used as a key intermediate in the synthesis of various drugs such as antihistamines, antipsychotics, and anti-inflammatory agents. In the agrochemical industry, Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has been used as a pesticide and insecticide.
Eigenschaften
CAS-Nummer |
171511-99-2 |
|---|---|
Produktname |
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-3-10-6(9)7(2)8(11-7)4-5-8/h3-5H2,1-2H3 |
InChI-Schlüssel |
HJRVQVGHLXMQRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C2(O1)CC2)C |
Kanonische SMILES |
CCOC(=O)C1(C2(O1)CC2)C |
Synonyme |
1-Oxaspiro[2.2]pentane-2-carboxylicacid,2-methyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)


![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)








